N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the signaling pathway of immune cells.
Wirkmechanismus
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide selectively inhibits N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide, which is involved in the signaling pathway of immune cells. N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide is a tyrosine kinase that is activated by cytokines and growth factors, leading to the activation of downstream signaling pathways. By inhibiting N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide can disrupt the signaling pathway of immune cells, leading to the modulation of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the proliferation of T cells and B cells, reduce the production of inflammatory cytokines, and modulate the differentiation of immune cells. In vivo studies have shown that N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide can reduce inflammation in animal models of autoimmune disorders and transplant rejection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide is its selectivity for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide, which reduces the risk of off-target effects. The compound has also shown promising results in preclinical studies, making it a promising candidate for further development. However, there are also some limitations to using N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which may limit its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis. Clinical trials have shown promising results in these indications, and further studies are needed to determine the optimal dosing and administration regimens. Another potential application is in the treatment of transplant rejection, where the compound has shown efficacy in preclinical studies. Finally, there is also potential for the use of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide in the treatment of certain types of cancer, where N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide signaling plays a role in tumor growth and progression.
Synthesemethoden
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide involves several steps. The starting material is 3-cyanopyrazine-2-carboxylic acid, which is reacted with 1,4-cyclohexanedione to form 3-cyanopyrazin-2-yl cyclohex-4-ene-1,2-dione. This intermediate is then reacted with (4-fluorophenyl)sulfonyl chloride to form N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide. The overall yield of the synthesis is around 25%.
Wissenschaftliche Forschungsanwendungen
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and transplant rejection. The compound has been shown to selectively inhibit N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide, which is involved in the signaling pathway of immune cells. By inhibiting N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide can modulate the immune response and reduce inflammation, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-12-1-7-15(8-2-12)26(23,24)22-13-3-5-14(6-4-13)25-17-16(11-19)20-9-10-21-17/h1-2,7-10,13-14,22H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVMUYKBXLNROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.